molecular formula C20H21F2N2O3S+ B11216156 3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-(2-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-(2-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11216156
M. Wt: 407.5 g/mol
InChI Key: WMDLYZCLASGEIZ-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethoxy)phenyl]-3-hydroxy-1-(2-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that features a unique combination of functional groups, including difluoromethoxy, hydroxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-(2-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-(difluoromethoxy)benzaldehyde with 2-methoxyphenylamine under acidic conditions to form an imine intermediate. This intermediate is then cyclized with a suitable thiol reagent to form the imidazo[2,1-b][1,3]thiazine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethoxy)phenyl]-3-hydroxy-1-(2-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the methoxy group may yield an amine derivative .

Scientific Research Applications

3-[4-(Difluoromethoxy)phenyl]-3-hydroxy-1-(2-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-(2-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Difluoromethoxy)phenyl]-3-(2-methoxyphenyl)-5H,6H,7H,8H,9H-pyrazolo[1,2-a][1,2]diazepin-4-ium bromide
  • 2-[4-(Difluoromethoxy)phenyl]-1-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide

Uniqueness

3-[4-(Difluoromethoxy)phenyl]-3-hydroxy-1-(2-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21F2N2O3S+

Molecular Weight

407.5 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1-(2-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C20H21F2N2O3S/c1-26-17-6-3-2-5-16(17)23-13-20(25,24-11-4-12-28-19(23)24)14-7-9-15(10-8-14)27-18(21)22/h2-3,5-10,18,25H,4,11-13H2,1H3/q+1

InChI Key

WMDLYZCLASGEIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)OC(F)F)O

Origin of Product

United States

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